molecular formula C35H28N2O7 B2436389 Fmoc-L-Phe-Aca-OH CAS No. 2250437-40-0

Fmoc-L-Phe-Aca-OH

Cat. No.: B2436389
CAS No.: 2250437-40-0
M. Wt: 588.616
InChI Key: PNZIWAGWZKMUMC-PMERELPUSA-N
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Description

Fmoc-L-Phe-Aca-OH, also known as 7-[N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-amido]-coumarin-4-acetic acid, is a compound used in peptide synthesis. It is a derivative of phenylalanine and coumarin, and it is often employed as a building block in the synthesis of peptides and peptide conjugates. The compound is characterized by its ability to act as a fluorogenic substrate, making it useful in various biochemical assays.

Mechanism of Action

Target of Action

The primary target of Fmoc-L-Phe-Aca-OH is the amine group of amino acids and peptides . The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a key role in the biochemical pathway of peptide synthesis . . This allows for the sequential addition of amino acids to the growing peptide chain.

Pharmacokinetics

For instance, the Fmoc group’s removal is rapid, suggesting that compounds protected by the Fmoc group may be quickly metabolized in the body .

Result of Action

The Fmoc group’s action results in the protection of the amine group during peptide synthesis, allowing for the sequential addition of amino acids . This results in the formation of the desired peptide sequence. In addition, the Fmoc group’s fluorescence properties may allow for the analysis of certain UV-inactive compounds by reversed-phase HPLC .

Action Environment

The action of the Fmoc group is influenced by environmental factors such as pH and the presence of a base . For instance, the Fmoc group is rapidly removed in the presence of a base . Additionally, the Fmoc group’s fluorescence properties may be influenced by the environment, potentially limiting its use in certain analytical applications .

Biochemical Analysis

Biochemical Properties

Fmoc-L-Phe-Aca-OH plays a significant role in biochemical reactions, particularly in the formation of peptides . The Fmoc group serves as a protecting group for the amine group of the amino acid, preventing undesired side reactions during peptide bond formation . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. As a component of peptides, it can influence cell function by participating in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is closely tied to its role in peptide synthesis. The Fmoc group is rapidly removed by base, allowing the amino acid to participate in peptide bond formation . This process does not disturb the acid-labile linker between the peptide and the resin, making it an efficient method for peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This property is crucial for its role in SPPS, where the Fmoc group must be removed to allow for peptide bond formation .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as piperidine, which is used to remove the Fmoc group .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Phe-Aca-OH typically involves the coupling of fluorenylmethyloxycarbonyl-protected phenylalanine (Fmoc-L-Phe) with coumarin-4-acetic acid (Aca). This process can be carried out using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced by reacting the amine group of phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The coupling reaction between Fmoc-L-Phe and Aca is usually performed in a solvent like N,N-dimethylformamide (DMF) with a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The crude product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired level of purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Phe-Aca-OH is unique due to its combination of phenylalanine and coumarin, which imparts both peptide synthesis capabilities and fluorogenic properties. This dual functionality makes it particularly useful in biochemical assays and research applications .

Properties

IUPAC Name

2-[7-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-2-oxochromen-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N2O7/c38-32(39)17-22-18-33(40)44-31-19-23(14-15-24(22)31)36-34(41)30(16-21-8-2-1-3-9-21)37-35(42)43-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-15,18-19,29-30H,16-17,20H2,(H,36,41)(H,37,42)(H,38,39)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZIWAGWZKMUMC-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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